REACTION_CXSMILES
|
[S:1](F)(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].[NH2:12][CH2:13][C:14]([CH3:18])([CH3:17])[CH2:15][OH:16].C(N(CC)CC)C>C(O)CCC>[OH:16][CH2:15][C:14]([CH3:18])([CH3:17])[CH2:13][NH:12][S:1]([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)(=[O:10])=[O:2]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)F
|
Name
|
|
Quantity
|
884 mg
|
Type
|
reactant
|
Smiles
|
NCC(CO)(C)C
|
Name
|
|
Quantity
|
0.876 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed by evaporation and residue
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CNS(=O)(=O)C1=CC=C(N)C=C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |